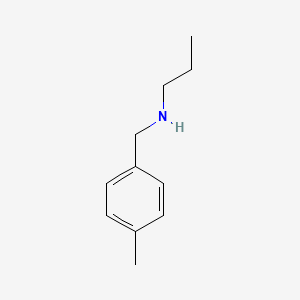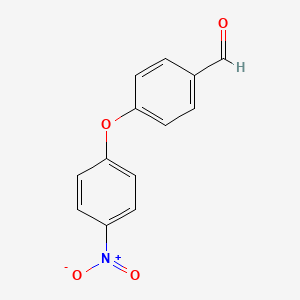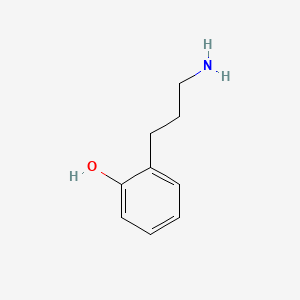
2-(3-Aminopropyl)phenol
Overview
Description
2-(3-Aminopropyl)phenol, also known as 3-(2-hydroxyphenyl)-N-propylpropan-1-amine, is a chemical compound with the molecular formula C9H13NO. It is a derivative of phenol and has been studied for its potential use in various scientific research applications.
Scientific Research Applications
Pharmacology
2-(3-Aminopropyl)phenol: is utilized in pharmacological research due to its structural similarity to neurotransmitters and its potential role in modulating biological pathways . It’s often used in the early stages of drug discovery, particularly in the synthesis of compounds that may interact with the central nervous system.
Material Science
In material science, 2-(3-Aminopropyl)phenol can be employed as a precursor for the synthesis of advanced materials. Its amine group is reactive and can be used to modify surfaces or create polymers with specific properties for industrial applications .
Environmental Science
This compound is explored for its potential use in environmental science, particularly in the degradation of pollutants. Its phenolic structure suggests that it could be involved in advanced oxidation processes for water treatment .
Biochemistry
2-(3-Aminopropyl)phenol: plays a role in biochemistry research, where it may be used to study enzyme kinetics and receptor-ligand interactions due to its amine and phenol functional groups. These groups are key in mimicking or inhibiting biological molecules .
Agriculture
In agriculture, derivatives of phenolic compounds, including 2-(3-Aminopropyl)phenol , are investigated for their role as biostimulants. They may enhance plant growth, improve stress resilience, and increase crop yield .
Food Industry
The food industry researches the use of phenolic compounds for their antioxidant and antimicrobial properties2-(3-Aminopropyl)phenol could be studied for its efficacy in food preservation and as a potential natural additive .
Analytical Chemistry
2-(3-Aminopropyl)phenol: is valuable in analytical chemistry for developing new analytical methods. Its unique structure can be used as a standard or a reagent in chromatography and spectrometry to detect various substances .
Chemical Engineering
In chemical engineering, 2-(3-Aminopropyl)phenol is of interest for its potential in process optimization. Its reactive groups can be utilized in the design of catalysts or in the development of chemical processes that require specific phenolic functionalities .
properties
IUPAC Name |
2-(3-aminopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDENNPWXKGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399209 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)phenol | |
CAS RN |
90765-59-6 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
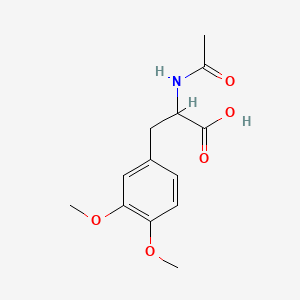

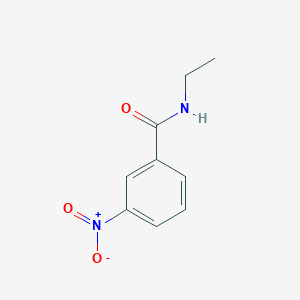

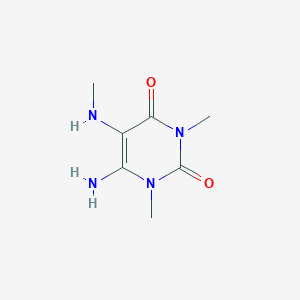

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)



![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)
